molecular formula C11H8O3 B1335733 3-(2-furyl)benzoic Acid CAS No. 35461-99-5

3-(2-furyl)benzoic Acid

Cat. No.: B1335733
CAS No.: 35461-99-5
M. Wt: 188.18 g/mol
InChI Key: RQVVFGRDMHDHNI-UHFFFAOYSA-N
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Description

3-(2-furyl)benzoic Acid, also known as FBA, is a chemical compound with the molecular formula C11H8O3 . It is a solid substance and is considered a heterocyclic organic compound .


Synthesis Analysis

The synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives has been reported to start from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate was used as the catalyst, affording good to excellent isolated yields of the acrylic acids under solvent-free conditions .


Molecular Structure Analysis

The molecular weight of this compound is 188.18 g/mol . The molecular formula is C11H8O3 . The canonical SMILES structure is C1=CC (=CC (=C1)C (=O)O)C2=CC=CO2 .


Chemical Reactions Analysis

The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring were esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point range of 157 - 158 °C . The density of this compound is 1.254g/cm³ .

Scientific Research Applications

Enantioselective Hydrogenation in Catalysis

  • 3-(2-furyl)benzoic Acid has been used in the study of enantioselective hydrogenation of propenoic acids. Researchers found that 2-furyl substituted compounds could be selectively hydrogenated to 2-phenyl-3-(2-furyl)propionic acid in the presence of cinchonidine, showing potential in asymmetric synthesis and catalysis (Hermán et al., 2009).

Synthesis of Biologically Active Heterocyclic Systems

  • 3-(2-Furyl)phthalides, synthesized under Friedel–Crafts reaction conditions from this compound, serve as key starting materials for creating biologically active heterocyclic systems. This includes compounds with cytotoxic and antiparasitic activity, demonstrating its importance in the field of medicinal chemistry (Shpuntov et al., 2015).

Organic Synthesis and Chemical Reactions

  • In organic synthesis, this compound derivatives are involved in reductive annulation processes, leading to the creation of cis-chalcones decorated with substituted furyl rings. This shows its utility in developing novel organic compounds with potential applications in materials science and pharmaceuticals (Tan & Wang, 2019).

Fluorescence Probes in Biological Systems

  • Derivatives of this compound, like 3-hydroxychromones, are used as fluorescence probes in biological systems. Their sensitivity to solvent properties makes them suitable for probing the microenvironment in biological studies (Klymchenko et al., 2007).

Material Science and Polymer Research

  • In material science, this compound derivatives have been explored for fabricating glass fiber reinforced composites. This demonstrates the compound's relevance in developing new materials with enhanced properties (Raval et al., 2002).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives has potential applications as sustainable chemical building units . This synthesis starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid, employing various organocatalysts . This represents a promising direction for future research and development in the field of sustainable chemistry.

Properties

IUPAC Name

3-(furan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVVFGRDMHDHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407689
Record name 3-(2-furyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35461-99-5
Record name 3-(2-Furanyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35461-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-furyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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